REACTION_CXSMILES
|
C(O[C:5]([C:13]#[CH:14])([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH2:7])(=O)C.CO.CCCCC.CC[O:24]CC.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(O)(=O)C.CN(C)C1C=CN=CC=1>[CH2:8]([C:5]1[C:6](=[O:24])[CH2:7][CH2:14][CH:13]=1)[CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3,4.5.6|
|
Name
|
1-ethynyl-1-pentyl-2-propenyl acetate
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C=C)(CCCCC)C#C
|
Name
|
PdCl2 (CH3CN)2
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
pentane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 80° during 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
it was then filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |